N-(3-iodophenyl)-4-nitrobenzamide
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Overview
Description
N-(3-iodophenyl)-4-nitrobenzamide is an organic compound that features both an iodine atom and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-4-nitrobenzamide typically involves the coupling of 3-iodoaniline with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Major Products Formed
Substitution: Products will vary depending on the substituent introduced.
Reduction: The major product is N-(3-aminophenyl)-4-nitrobenzamide.
Oxidation: Products will depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
N-(3-iodophenyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the iodine atom and the nitro group can enhance the compound’s ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(3-iodophenyl)acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide group.
N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group attached to the benzamide ring instead of the phenyl ring.
N-(3-bromophenyl)-4-nitrobenzamide: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
N-(3-iodophenyl)-4-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, while the nitro group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties.
Properties
Molecular Formula |
C13H9IN2O3 |
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Molecular Weight |
368.13 g/mol |
IUPAC Name |
N-(3-iodophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H9IN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17) |
InChI Key |
NFZLDYFSPCAIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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